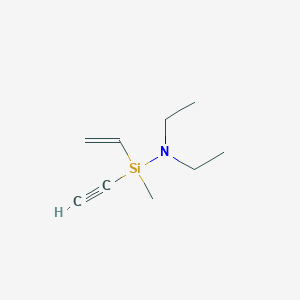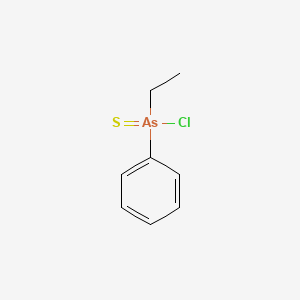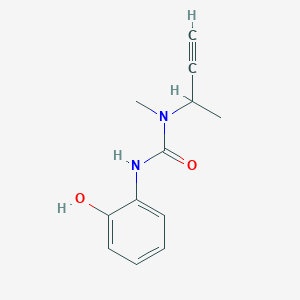
(2-Hydroxyoxiran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyoxiran-2-yl)acetic acid is an organic compound characterized by the presence of both an epoxide and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyoxiran-2-yl)acetic acid typically involves the epoxidation of an appropriate precursor, such as an unsaturated carboxylic acid. One common method is the reaction of glycidol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
- Glycidol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the epoxide ring.
- The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyoxiran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in the formation of (2-Hydroxyoxiran-2-yl)methanol.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic reagents such as ammonia, ethanol, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: (2-Hydroxyoxiran-2-yl)methanol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Hydroxyoxiran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2-Hydroxyoxiran-2-yl)acetic acid involves its reactive epoxide and carboxylic acid groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, allowing the compound to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Glycidol: Similar in structure but lacks the carboxylic acid group.
Glycidic Acid: Contains an epoxide ring and a carboxylic acid group but differs in the position of the functional groups.
Epoxyacetic Acid: Another compound with an epoxide and carboxylic acid group, but with a different arrangement of atoms.
Uniqueness: (2-Hydroxyoxiran-2-yl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a diverse range of chemical reactions. Its dual functionality makes it a versatile compound in both synthetic and industrial applications.
Propriétés
Numéro CAS |
63912-09-4 |
|---|---|
Formule moléculaire |
C4H6O4 |
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
2-(2-hydroxyoxiran-2-yl)acetic acid |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-4(7)2-8-4/h7H,1-2H2,(H,5,6) |
Clé InChI |
SCQRCBQXLWQTTG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


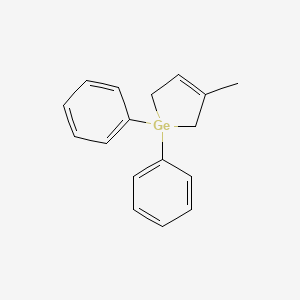


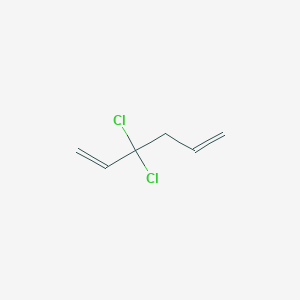

![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
